Ethyl 3-(2-chlorophenyl)acrylate
Overview
Description
Ethyl 3-(2-chlorophenyl)acrylate is a chemical compound with the formula C11H11ClO2 . It is also known as ethyl-2-chlorocinnamate.
Synthesis Analysis
A variety of 3-(4-chlorophenyl) acrylic acids and 3-(4-chlorophenyl)acrylate esters were synthesized and structurally proven by spectroscopic studies such as IR, 1H NMR, and 13C NMR as well as mass spectrometry .Molecular Structure Analysis
The molecular formula of Ethyl 3-(2-chlorophenyl)acrylate is C11H11ClO2. It has an average mass of 210.657 Da and a monoisotopic mass of 210.044754 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 3-(2-chlorophenyl)acrylate include a density of 1.2±0.1 g/cm3, boiling point of 308.6±25.0 °C at 760 mmHg, and a flash point of 152.5±18.6 °C .Scientific Research Applications
Polymerization
Acrylates, including Ethyl 3-(2-chlorophenyl)acrylate, are commonly used in the production of polymers . They can be polymerized to form materials with diverse properties, such as super-absorbency, transparency, flexibility, toughness, and hardness .
Coatings
Acrylates are widely used in the production of paints and coatings . They can provide desirable properties such as durability, color retention, and resistance to weathering .
Adhesives
Acrylates can be used to produce adhesives . These adhesives can be used in various applications, ranging from packaging to construction .
Textiles
In the textile industry, acrylates can be used to create fabrics with improved characteristics, such as increased absorbency and durability .
Biomedical Applications
Acrylates have found numerous applications in the biomedical field. For example, they can be used in the production of contact lenses and bone cements .
Cosmetics
Acrylates are used in the cosmetics industry, where they can serve as film-forming agents, contributing to the texture and feel of products .
Synthesis of Reactive Polymers
Acrylates can be used in the synthesis of reactive polymers, which are widely used as polymeric reagents or polymer supports in biochemical and chemical applications .
Production of Functional Esters
Functional (meth)acrylates, which could potentially include Ethyl 3-(2-chlorophenyl)acrylate, can supply “functional esters” that serve as a general reactive group precursor .
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that Ethyl 3-(2-chlorophenyl)acrylate may also interact with various biological targets.
Mode of Action
It has been suggested that unsaturated esters like ethyl 3-(2-chlorophenyl)acrylate may exhibit antibacterial activity through a mechanism involving conjugate addition . In this process, the compound may interact with its targets, leading to changes that inhibit bacterial growth.
Biochemical Pathways
It is known that similar compounds can influence a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that Ethyl 3-(2-chlorophenyl)acrylate may also affect multiple biochemical pathways and their downstream effects.
Result of Action
Similar compounds have been shown to exhibit a range of biological activities , suggesting that Ethyl 3-(2-chlorophenyl)acrylate may also produce various molecular and cellular effects.
properties
IUPAC Name |
ethyl (E)-3-(2-chlorophenyl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO2/c1-2-14-11(13)8-7-9-5-3-4-6-10(9)12/h3-8H,2H2,1H3/b8-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILTRCHMHGZQVGO-BQYQJAHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=CC=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=CC=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(2-chlorophenyl)acrylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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